Cas no 1092303-53-1 (5-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amine)

5-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 5-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amine
- 1H-Benzimidazol-2-amine, 6-methyl-N-(3-methylphenyl)-
-
- インチ: 1S/C15H15N3/c1-10-4-3-5-12(8-10)16-15-17-13-7-6-11(2)9-14(13)18-15/h3-9H,1-2H3,(H2,16,17,18)
- InChIKey: VYTDFQWCXBANTG-UHFFFAOYSA-N
- SMILES: C1(NC2=CC=CC(C)=C2)NC2=CC(C)=CC=C2N=1
5-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A515785-5g |
5-Methyl-N-(m-tolyl)-1H-benzo[d]imidazol-2-amine |
1092303-53-1 | 97% | 5g |
$530.0 | 2024-04-26 | |
Ambeed | A515785-1g |
5-Methyl-N-(m-tolyl)-1H-benzo[d]imidazol-2-amine |
1092303-53-1 | 97% | 1g |
$177.0 | 2024-04-26 | |
Chemenu | CM485611-1g |
5-Methyl-N-(m-tolyl)-1H-benzo[d]imidazol-2-amine |
1092303-53-1 | 97% | 1g |
$175 | 2023-03-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD606348-1g |
5-Methyl-N-(m-tolyl)-1H-benzo[d]imidazol-2-amine |
1092303-53-1 | 97% | 1g |
¥1218.0 | 2023-03-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD606348-5g |
5-Methyl-N-(m-tolyl)-1H-benzo[d]imidazol-2-amine |
1092303-53-1 | 97% | 5g |
¥3640.0 | 2023-03-01 | |
Chemenu | CM485611-5g |
5-Methyl-N-(m-tolyl)-1H-benzo[d]imidazol-2-amine |
1092303-53-1 | 97% | 5g |
$519 | 2023-03-01 |
5-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amine 関連文献
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
5-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amineに関する追加情報
Introduction to 5-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amine (CAS No. 1092303-53-1)
5-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amine, identified by its Chemical Abstracts Service (CAS) number 1092303-53-1, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive study in drug discovery and development. The compound’s molecular framework, featuring a benzimidazole core substituted with methyl and phenyl groups, contributes to its unique chemical properties and reactivity, which are being explored for various therapeutic applications.
The benzimidazole scaffold is a well-documented pharmacophore in medicinal chemistry, known for its role in several bioactive molecules. The presence of a methyl group at the 5-position and a 3-methylphenyl substituent at the N-position of the benzimidazole ring introduces specific steric and electronic characteristics that influence the compound’s interactions with biological targets. This structural configuration has been investigated for its potential to modulate enzyme activity, receptor binding, and other pharmacological mechanisms relevant to human health.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanistic pathways of 5-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amine more accurately. Studies have suggested that this compound may exhibit inhibitory effects on certain kinases and transcription factors, which are implicated in diseases such as cancer and inflammatory disorders. The phenyl ring’s methyl substitution enhances lipophilicity, potentially improving membrane permeability and oral bioavailability, critical factors for drug efficacy.
In the context of oncology research, benzimidazole derivatives have shown promise as inhibitors of cyclin-dependent kinases (CDKs) and other proto-oncogene products. The structural features of 5-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amine align well with known kinase inhibition motifs, prompting investigations into its potential as an anti-cancer agent. Preclinical studies have begun to explore its ability to disrupt cell cycle progression by binding to CDK enzymes, thereby preventing uncontrolled cell division.
Beyond oncology, this compound has also been examined for its anti-inflammatory properties. Benzimidazoles are known to interact with nuclear factor kappa B (NF-κB) pathways, which regulate inflammatory responses. The unique substitution pattern in 5-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amine may confer selective inhibition of NF-κB activation, offering a therapeutic strategy for conditions involving chronic inflammation, such as rheumatoid arthritis or neuroinflammatory diseases.
The synthesis of 5-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the benzimidazole core efficiently. These synthetic approaches not only enhance scalability but also allow for modifications that can fine-tune the compound’s pharmacological profile.
The pharmacokinetic properties of 5-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amine are under active investigation to optimize its delivery and therapeutic window. Factors such as solubility, stability, metabolic clearance rates, and distribution within biological systems are critical considerations in drug development. Preliminary in vitro studies suggest that this compound exhibits moderate solubility in aqueous media but demonstrates enhanced bioavailability when formulated appropriately.
As research progresses, the integration of artificial intelligence (AI) tools into drug discovery pipelines has accelerated the identification of novel pharmacophores like 5-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amine. AI-driven virtual screening allows for rapid assessment of thousands of compounds based on their structural features and predicted biological activities. This high-throughput approach has identified several derivatives of benzimidazole with enhanced potency against disease-relevant targets.
The future direction of studies on 5-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amine includes exploring its potential in combination therapies. By pairing this compound with other agents that target different molecular pathways, researchers aim to achieve synergistic effects that could improve treatment outcomes for complex diseases. Additionally, exploring its role in precision medicine—where treatments are tailored to individual genetic profiles—may unlock new therapeutic possibilities.
In conclusion,5-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amine (CAS No. 1092303-53-1) represents a promising candidate in pharmaceutical research due to its unique structural features and potential biological activities. Ongoing studies continue to elucidate its mechanisms of action and therapeutic applications across multiple disease areas. As scientific understanding evolves, this compound is poised to contribute significantly to advancements in medicine.
1092303-53-1 (5-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amine) Related Products
- 2228408-13-5(3-(2,5-dimethoxypyridin-4-yl)butanoic acid)
- 740789-42-8(2-Chloro-5-aminophenol)
- 1266583-91-8(Benzenepropanoyl chloride, α-[[(4-methylphenyl)sulfonyl]amino]-, (αR)-)
- 1434141-91-9(3-Ethynyl-8-oxabicyclo[3.2.1]octane)
- 2111790-95-3(Cyclopentene, 4-[[1-(chloromethyl)cyclobutyl]methyl]-)
- 1351621-33-4(2-chloro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzene-1-sulfonamide)
- 858764-63-3((2Z)-2-(2,5-dimethoxyphenyl)methylidene-6-(2-methylprop-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 2411237-53-9(N-{2-(N-methylacetamido)phenylmethyl}prop-2-enamide)
- 2171213-34-4((2R)-2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}propanoic acid)
- 1262860-50-3(5-(Difluoromethoxy)-3-methylpicolinic acid)
